カルニチンオロテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

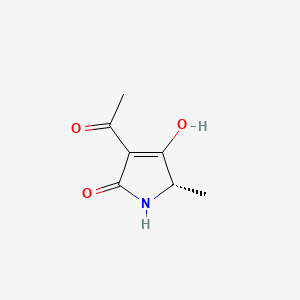

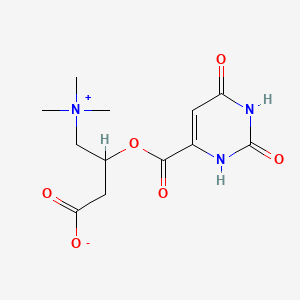

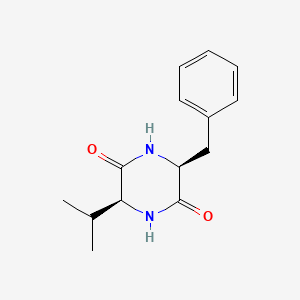

Carnitine orotate is a compound formed by the combination of carnitine and orotic acid. Carnitine is a naturally occurring nutrient that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production . Orotic acid is a key intermediate in the biosynthesis of pyrimidines, which are essential components of nucleic acids . The combination of these two molecules results in a compound with potential therapeutic benefits, particularly in the context of liver health and metabolic disorders .

科学的研究の応用

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying biochemical pathways.

Biology: Investigated for its role in cellular metabolism and energy production.

Medicine: Explored for its therapeutic potential in treating liver diseases, metabolic disorders, and improving insulin sensitivity

作用機序

Target of Action

Carnitine orotate primarily targets the mitochondria in cells. It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . Carnitine orotate also targets liver cells, where it has shown hepatoprotective effects .

Mode of Action

Carnitine orotate interacts with its targets by promoting the transport of long-chain fatty acids across the mitochondrial membrane in the form of acyl carnitine esters. This is a critical step for beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . In the liver, carnitine orotate has been associated with improved glucose and lipid metabolism and significantly alleviated hepatic steatosis .

Biochemical Pathways

Carnitine orotate affects several biochemical pathways. It plays a vital role in the beta-oxidation of fatty acids by promoting the transport of long-chain fatty acids across the mitochondrial membrane . This process is essential for energy production. Carnitine orotate also influences carbohydrate metabolism . Aberrations in carnitine regulation are implicated in complications of diabetes mellitus, hemodialysis, trauma, malnutrition, cardiomyopathy, obesity, fasting, drug interactions, endocrine imbalances, and other disorders .

Pharmacokinetics

. This suggests that the compound may have good bioavailability and a beneficial impact on health over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carnitine orotate.

Result of Action

The molecular and cellular effects of carnitine orotate’s action include improved glucose and lipid metabolism and significantly alleviated hepatic steatosis . It has also been associated with improved mortality rates in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .

Action Environment

The action, efficacy, and stability of carnitine orotate can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on an individual’s metabolic risk factors, such as obesity, metabolic syndrome, dyslipidemia, and fatty liver . More research is needed to fully understand how different environmental factors influence the action of carnitine orotate.

生化学分析

Cellular Effects

Carnitine orotate exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to ameliorate insulin resistance and hepatic steatosis by enhancing the activity of carnitine acetyltransferase, which promotes the oxidation of fatty acids and reduces lipid accumulation . In muscle cells, carnitine orotate improves glucose metabolism by modulating the intramitochondrial acetyl-CoA/CoA ratio and stimulating the insulin-like growth factor-1 signaling cascade . These effects contribute to improved cellular function, including enhanced energy production, reduced oxidative stress, and improved metabolic homeostasis.

Molecular Mechanism

The molecular mechanism of action of carnitine orotate involves several key processes. At the molecular level, carnitine orotate binds to carnitine acetyltransferase and carnitine palmitoyltransferase, facilitating the transport of fatty acids into the mitochondria for beta-oxidation . This process increases the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. Additionally, carnitine orotate influences gene expression by modulating the activity of transcription factors involved in lipid metabolism and insulin signaling pathways. These molecular interactions result in improved fatty acid oxidation, reduced lipid accumulation, and enhanced cellular energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carnitine orotate have been observed to change over time. Studies have shown that carnitine orotate is stable under physiological conditions and maintains its activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to carnitine orotate has been shown to improve insulin sensitivity and reduce lipid accumulation in hepatocytes . Long-term exposure, on the other hand, may lead to sustained improvements in metabolic homeostasis and reduced oxidative stress in various cell types .

Dosage Effects in Animal Models

The effects of carnitine orotate vary with different dosages in animal models. Low to moderate doses of carnitine orotate have been shown to improve insulin sensitivity, reduce hepatic steatosis, and enhance glucose metabolism in animal models of metabolic disorders . High doses of carnitine orotate may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Carnitine orotate is involved in several metabolic pathways, including fatty acid oxidation and nucleotide synthesis. It interacts with enzymes such as carnitine acetyltransferase and carnitine palmitoyltransferase to facilitate the transport and oxidation of fatty acids in the mitochondria . Additionally, carnitine orotate influences the activity of enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase . These interactions support the efficient production of ATP and nucleotides, which are essential for cellular energy production and DNA synthesis.

Transport and Distribution

Carnitine orotate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via the organic cation transporter family, which facilitates its transport across the cell membrane . Once inside the cell, carnitine orotate is distributed to various cellular compartments, including the mitochondria and the nucleus . This distribution pattern allows carnitine orotate to exert its effects on fatty acid oxidation and nucleotide synthesis in different cellular compartments.

Subcellular Localization

The subcellular localization of carnitine orotate is crucial for its activity and function. Carnitine orotate is primarily localized in the mitochondria, where it interacts with enzymes involved in fatty acid oxidation . Additionally, carnitine orotate may be localized in the nucleus, where it influences nucleotide synthesis and gene expression . The targeting of carnitine orotate to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of carnitine orotate typically involves the reaction of orotic acid with ammonium to form ammonium orotate, which is then reacted with L-carnitine . The reaction conditions often include the use of methanol as a solvent and controlled temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for carnitine orotate may involve the use of novel orotate intermediates and tertiary amines to enhance the solubility and yield of the final product . These methods are designed to optimize the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Carnitine orotate can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carnitine derivatives with altered functional groups, while reduction may yield more reduced forms of the compound .

類似化合物との比較

L-Carnitine: A naturally occurring form of carnitine involved in fatty acid metabolism.

Propionyl L-Carnitine: A derivative of carnitine with additional benefits for cardiovascular health.

Acetyl-L-Carnitine: Another derivative known for its neuroprotective properties.

Uniqueness of L-Carnitine orotate: Carnitine orotate stands out due to its combined benefits of carnitine and orotic acid. This unique combination enhances its therapeutic potential, particularly in the context of liver health and metabolic disorders . The presence of orotic acid may also contribute to its ability to support nucleic acid synthesis and cellular repair processes .

特性

CAS番号 |

32543-38-7 |

|---|---|

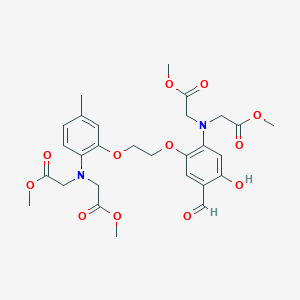

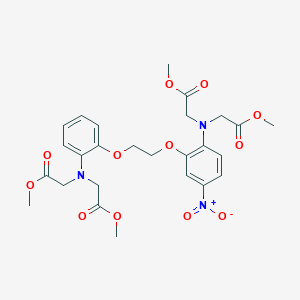

分子式 |

C12H19N3O7 |

分子量 |

317.30 g/mol |

IUPAC名 |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C7H15NO3.C5H4N2O4/c1-8(2,3)5-6(9)4-7(10)11;8-3-1-2(4(9)10)6-5(11)7-3/h6,9H,4-5H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11) |

InChIキー |

MBULCFMSBDQQQT-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |

正規SMILES |

C[N+](C)(C)CC(CC(=O)O)O.C1=C(NC(=O)NC1=O)C(=O)[O-] |

同義語 |

3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate; _x000B_(3-Carboxy-2-hydroxypropyl)trimethylammonium Orotate; 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Salt With 1,2,3,6-Tetrahydro-2,6-diox |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1147812.png)